Cas no 2586127-16-2 (5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide)

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide is a fluorinated and brominated benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its key structural features include a bromo substituent at the 5-position and a fluoro substituent at the 2-position, enhancing its reactivity in cross-coupling reactions and other synthetic transformations. The dimethoxy and N-methylamide groups contribute to its solubility and stability, making it a versatile intermediate in medicinal chemistry. This compound is particularly valuable for the development of bioactive molecules due to its ability to serve as a building block for further functionalization. High purity and well-defined synthetic pathways ensure reproducibility in research applications.
5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide structure
2586127-16-2 structure
Product name:5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide
CAS No:2586127-16-2
MF:C10H11BrFNO3
MW:292.1016
CID:5077174

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide
    • Inchi: 1S/C10H11BrFNO3/c1-13(16-3)10(14)7-4-6(11)5-8(15-2)9(7)12/h4-5H,1-3H3
    • InChI Key: HSBNSFRCQYGFRH-UHFFFAOYSA-N
    • SMILES: BrC1C([H])=C(C(=C(C=1[H])C(N(C([H])([H])[H])OC([H])([H])[H])=O)F)OC([H])([H])[H]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • XLogP3: 2.2
  • Topological Polar Surface Area: 38.8

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR021PVQ-500mg
5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide
2586127-16-2 95%
500mg
$358.00 2025-02-12
Aaron
AR021PVQ-1g
5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide
2586127-16-2 95%
1g
$476.00 2025-02-12

Additional information on 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide

Introduction to 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide (CAS No. 2586127-16-2)

5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide (CAS No. 2586127-16-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzamide class, characterized by its benzene ring substituted with various functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of bromine, fluorine, methoxy, and methyl groups in its molecular structure endows it with specific electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.

The synthesis of 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide involves a series of carefully orchestrated chemical reactions that highlight the precision required in organic synthesis. The process typically begins with the bromination of a precursor molecule, followed by fluorination at the desired position. Subsequent methylation and esterification steps introduce the dimethoxy and N-methyl groups, respectively. Each step must be meticulously controlled to ensure high yield and purity, which are critical for pharmaceutical applications.

One of the most compelling aspects of 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide is its potential as a pharmacophore in the design of novel therapeutic agents. The combination of halogen atoms and methoxy groups creates a rich array of interactions with biological targets, including enzymes and receptors. This structural diversity makes it an attractive candidate for further exploration in drug discovery programs.

Recent research has demonstrated the utility of 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide as a key intermediate in the synthesis of bioactive molecules. For instance, studies have shown its role in developing compounds with anti-inflammatory and anticancer properties. The benzamide core is particularly well-known for its ability to modulate various biological pathways, making it a promising candidate for therapeutic intervention.

The fluorine atom in 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide plays a crucial role in enhancing the metabolic stability and binding affinity of drug candidates. Fluorinated aromatic compounds are frequently incorporated into drugs due to their ability to improve pharmacokinetic profiles. This feature is particularly relevant in the context of developing orally active pharmaceuticals, where bioavailability and duration of action are critical considerations.

In addition to its structural versatility, 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide exhibits interesting physicochemical properties that make it suitable for various applications. Its solubility characteristics can be tailored by modifying the substituent groups, which is essential for formulating effective drug delivery systems. Furthermore, its stability under different conditions ensures that it can be stored and handled efficiently throughout the drug development process.

The growing interest in 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide is also driven by advancements in computational chemistry and molecular modeling techniques. These tools have enabled researchers to predict the binding interactions between this compound and potential biological targets with high accuracy. Such insights are invaluable for optimizing lead structures and improving drug efficacy.

From a synthetic chemistry perspective, 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide serves as an excellent model for exploring new synthetic methodologies. The challenges associated with introducing multiple functional groups into a single molecule provide opportunities for innovation in synthetic strategies. These developments not only advance the field of organic chemistry but also contribute to more efficient drug discovery pipelines.

The pharmaceutical industry continues to invest heavily in research related to 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide, recognizing its potential as a building block for next-generation therapeutics. Collaborative efforts between academic institutions and pharmaceutical companies are fostering new discoveries that could lead to breakthrough treatments for various diseases. This interdisciplinary approach underscores the importance of compounds like 5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide in driving innovation in medicine.

In conclusion,5-Bromo-2-fluoro-N,3-dimethoxy-N-methylbenzamide (CAS No. 2586127-16-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and versatile applications make it a valuable asset in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new possibilities with this compound,its impact on medicinal chemistry is likely to grow even further.

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